1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione

Beschreibung

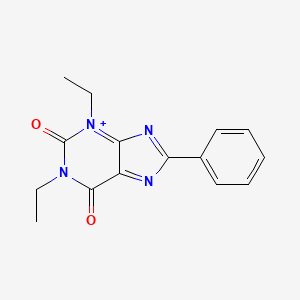

1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione (CAS 75922-48-4) is a synthetic xanthine derivative characterized by a purine-2,6-dione core substituted with ethyl groups at the N1 and N3 positions and a phenyl group at the C8 position. Its structure distinguishes it from natural xanthines (e.g., caffeine or theophylline) through the introduction of bulky alkyl and aromatic groups, which influence its physicochemical properties and biological interactions .

Eigenschaften

Molekularformel |

C15H15N4O2+ |

|---|---|

Molekulargewicht |

283.30 g/mol |

IUPAC-Name |

1,3-diethyl-8-phenylpurin-3-ium-2,6-dione |

InChI |

InChI=1S/C15H15N4O2/c1-3-18-13-11(14(20)19(4-2)15(18)21)16-12(17-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3/q+1 |

InChI-Schlüssel |

OJYLIVDNYGYEST-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=O)C2=NC(=NC2=[N+](C1=O)CC)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione typically involves the alkylation of the purine ring. One common method includes the reaction of 8-phenylxanthine with diethyl sulfate under basic conditions to introduce the ethyl groups at the 1 and 3 positions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted purines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to inhibit phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels . This elevation in cAMP can modulate various signaling pathways, resulting in its analgesic and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione with structurally analogous purine-2,6-dione derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Variations and Structural Analogues

Key Findings from Comparative Studies

Alkyl Chain Length at N1/N3: Shorter alkyl groups (e.g., methyl in 1,3-dimethyl-8-phenylxanthine) reduce lipophilicity compared to ethyl or propyl substituents. The diethyl groups in the target compound likely enhance metabolic stability over methyl analogues, as bulkier substituents resist oxidative degradation .

C8 Substitution: Aromatic groups (phenyl, 4-methoxyphenyl) at C8 improve binding to hydrophobic pockets in enzymes or receptors. For example, 8-(4-methoxyphenyl) derivatives exhibit antiproliferative activity in cancer cells (IC50: 5.4–47.99 μM) .

Biological Activity: Piperazinyl and alkoxy substitutions at C7/C8 (e.g., derivatives) confer 5-HT1A receptor antagonism, unlike the phenyl-substituted target compound, which may prioritize adenosine receptor interactions . Caffeine derivatives (e.g., ) with trimethyl groups lack the phenyl moiety, resulting in weaker aromatic interactions but stronger stimulant effects via adenosine A1/A2A blockade .

Physicochemical Properties :

- The phenyl group in the target compound increases molecular weight and logP compared to natural xanthines, suggesting reduced aqueous solubility. Hydrochloride salt formation (as in ) could mitigate this .

- NMR data (e.g., compound 11c in ) reveal distinct shifts for ethyl (δ 1.97–1.90 ppm) and aromatic protons, aiding structural differentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.